Butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine
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Overview
Description
Butyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine is a complex organic compound featuring a spirocyclic structure. Spirocyclic compounds are characterized by a bicyclic system connected through a single carbon atom, which is not adjacent to any other atoms. This unique structure imparts significant three-dimensionality to the molecule, making it an interesting subject for research in organic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of cyclopropane derivatives with indole precursors under specific conditions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sulfamoyl chloride in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used .
Scientific Research Applications
Butyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles: Similar spirocyclic structure but with different functional groups.
Spiro[cyclopropane-1,2’-steroids]: Another class of spirocyclic compounds with biological activity.
Uniqueness
Butyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine is unique due to its combination of a spirocyclic core and a sulfamoyl group, which imparts distinct chemical and biological properties. This combination is less common in other spirocyclic compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C14H19N3O2S |
---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
2-(butylsulfamoylimino)spiro[1H-indole-3,1'-cyclopropane] |
InChI |
InChI=1S/C14H19N3O2S/c1-2-3-10-15-20(18,19)17-13-14(8-9-14)11-6-4-5-7-12(11)16-13/h4-7,15H,2-3,8-10H2,1H3,(H,16,17) |
InChI Key |
IJHHABRLXMZEDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)N=C1C2(CC2)C3=CC=CC=C3N1 |
Origin of Product |
United States |
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